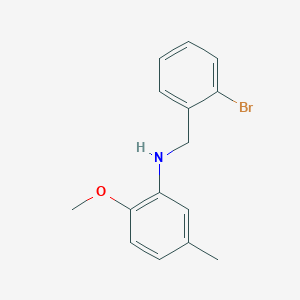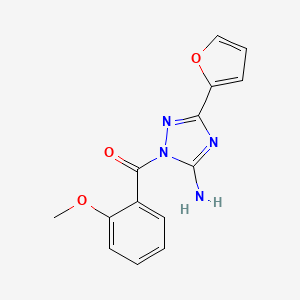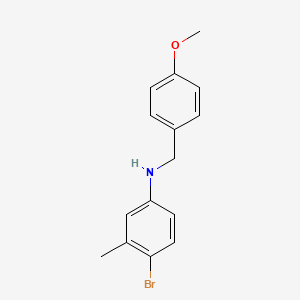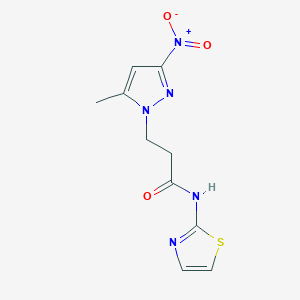![molecular formula C9H8N4OS2 B5747922 2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide](/img/structure/B5747922.png)
2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide is a chemical compound that has been widely studied for its potential biological activities. This compound is a member of the thiadiazole family, which has been shown to possess a range of pharmacological properties.
作用機序
The mechanism of action of 2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide is not fully understood. However, several research articles have suggested that this compound may exert its biological activities by targeting specific molecular pathways. For example, one study reported that 2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide induces apoptosis in cancer cells by activating the p53 pathway. Another study suggested that this compound inhibits bacterial growth by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide have been studied in both in vitro and in vivo models. In vitro studies have shown that this compound can induce apoptosis in cancer cells, inhibit bacterial growth, and reduce the production of pro-inflammatory cytokines. In vivo studies have reported that this compound exhibits anticancer activity in animal models of breast and colon cancer.
実験室実験の利点と制限
One advantage of using 2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide in lab experiments is its potential to exhibit multiple biological activities. This compound has been shown to possess anticancer, antimicrobial, and anti-inflammatory effects, which makes it a versatile tool for studying different biological pathways. However, one limitation of using this compound is its potential toxicity. Several research articles have reported that this compound exhibits cytotoxic effects at high concentrations, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on 2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide. One area of interest is the development of analogs with improved pharmacological properties. Several research articles have reported that modifications to the thiadiazole ring can enhance the biological activity of this compound. Another area of interest is the investigation of the molecular targets of this compound. Understanding the molecular pathways targeted by 2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide may provide insights into its mechanism of action and potential therapeutic applications. Finally, further studies are needed to evaluate the toxicity and safety of this compound in vivo.
合成法
The synthesis of 2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide has been described in several research articles. One common method involves the reaction of 2-amino-5-(3-pyridinyl)-1,3,4-thiadiazole with thioglycolic acid in the presence of a catalyst. This reaction yields 2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide as a solid product that can be purified by recrystallization.
科学的研究の応用
2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide has been studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Several research articles have reported that this compound exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. Furthermore, 2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide has been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
2-[(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4OS2/c10-7(14)5-15-9-13-12-8(16-9)6-2-1-3-11-4-6/h1-4H,5H2,(H2,10,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGVSGSWRXVDGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(S2)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(benzyloxy)benzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B5747852.png)


![2-[(4-ethylcyclohexyl)(propyl)amino]ethanol](/img/structure/B5747868.png)

![4-bromo-3-({[3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B5747887.png)

![N-[2-(acetylamino)phenyl]-3-cyclohexylpropanamide](/img/structure/B5747895.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B5747900.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5747901.png)

